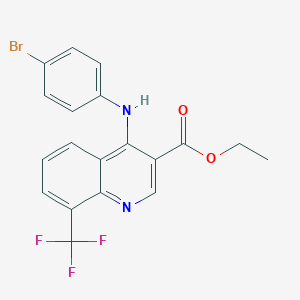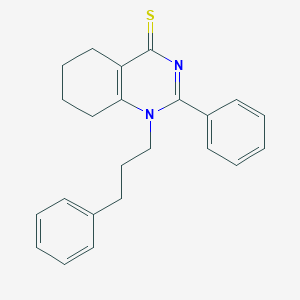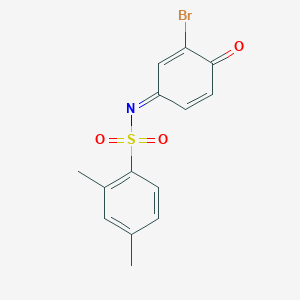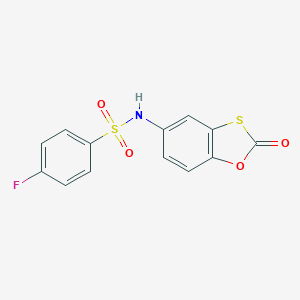![molecular formula C27H24N2O5S3 B284958 N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide](/img/structure/B284958.png)
N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide, also known as BNTX, is a chemical compound that has been the subject of scientific research in recent years. This compound belongs to the class of naphthothiophene sulfonamides and has shown promising results in various studies related to its biochemical and physiological effects.
Mécanisme D'action
N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide acts as a competitive antagonist of the α4β2 nAChRs by binding to the α4 subunit of the receptor. This binding prevents the activation of the receptor by acetylcholine, which leads to a decrease in the release of dopamine in the mesolimbic pathway. This mechanism has been implicated in the regulation of drug addiction and other reward-related behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, it has been found to reduce the self-administration of nicotine, cocaine, and alcohol. This compound has also been shown to decrease the rewarding effects of these drugs, as well as reduce the withdrawal symptoms associated with drug addiction. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide in lab experiments is its high selectivity for the α4β2 nAChRs. This selectivity allows for specific targeting of these receptors without affecting other nAChR subtypes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are several future directions that can be explored in the study of N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide. One area of research is the development of more water-soluble analogs of this compound that can be used in a wider range of experimental settings. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of drug addiction and other neurological disorders. Additionally, further studies can be conducted to elucidate the precise mechanism of action of this compound and its effects on other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide involves the reaction of 2,3-dimethylphenylamine with 2-naphthoic acid to form an amide intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with thionyl chloride to form the corresponding naphthothiophene sulfonamide. The final product is obtained by treating the sulfonamide with sodium hydroxide and hydrochloric acid to remove the protecting groups.
Applications De Recherche Scientifique
N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide has been studied extensively for its potential application in the field of neuroscience. It has been shown to be a selective antagonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes such as learning, memory, and addiction. This compound has also been found to modulate the release of dopamine, a neurotransmitter that plays a crucial role in reward and motivation.
Propriétés
Formule moléculaire |
C27H24N2O5S3 |
|---|---|
Poids moléculaire |
552.7 g/mol |
Nom IUPAC |
9-N,11-N-bis(2,3-dimethylphenyl)-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide |
InChI |
InChI=1S/C27H24N2O5S3/c1-15-8-5-12-21(17(15)3)28-36(31,32)23-14-24(26-25-19(23)10-7-11-20(25)27(30)35-26)37(33,34)29-22-13-6-9-16(2)18(22)4/h5-14,28-29H,1-4H3 |
Clé InChI |
IVZHHNZEUSKJDH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)S3)S(=O)(=O)NC5=CC=CC(=C5C)C)C |
SMILES canonique |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)S3)S(=O)(=O)NC5=CC=CC(=C5C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284875.png)
![3-(2-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284876.png)
![3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284877.png)
![Ethyl 4-[(3-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B284881.png)
![Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284882.png)


![2-[(2-Phenyl-4-quinazolinyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B284886.png)
![Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B284889.png)


![4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284896.png)
![2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284897.png)

